Apritone
CAS No.: 68133-79-9
Cat. No.: VC1806224
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68133-79-9 |
|---|---|
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | 2-(3,7-dimethylocta-2,6-dienyl)cyclopentan-1-one |
| Standard InChI | InChI=1S/C15H24O/c1-12(2)6-4-7-13(3)10-11-14-8-5-9-15(14)16/h6,10,14H,4-5,7-9,11H2,1-3H3 |
| Standard InChI Key | ZNSALEJHPSBXDK-UHFFFAOYSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC1CCCC1=O)/C)C |
| SMILES | CC(=CCCC(=CCC1CCCC1=O)C)C |
| Canonical SMILES | CC(=CCCC(=CCC1CCCC1=O)C)C |
Introduction
Chemical Identity and Structure
Apritone, with the CAS number 68133-79-9, is scientifically known as 2-(3,7-dimethyl-2,6-octadienyl)cyclopentanone or 2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopentan-1-one . This compound belongs to the class of organic compounds known as monocyclic monoterpenoids, which are characterized by the presence of a single ring in the isoprene chain . The molecular formula of Apritone is C15H24O, with a molecular weight of 220.35 .
The structure of Apritone features a cyclopentanone ring with a geranyl side chain, giving it its characteristic properties. The IUPAC name reveals that it contains a cyclopentan-1-one structure with a 3,7-dimethylocta-2,6-dienyl substituent at the 2-position, with the first double bond in the E (trans) configuration . This structural arrangement is critical to its olfactory characteristics and chemical behavior.
Apritone exists in isomeric forms, with specifications typically indicating a minimum purity of 96.5% (sum of isomers), with the main isomer at minimum 50.0% and the secondary isomer ranging from 30.0% to 50.0% . The compound also contains a small amount (up to 0.05%) of beta-damascone, which is relevant for regulatory purposes in fragrance applications .
Physical and Chemical Properties
Apritone presents as a colorless to pale yellow liquid with specific physical and chemical characteristics that influence its applications and handling . The following table summarizes the key physical and chemical properties of Apritone:
Organoleptic Properties and Olfactory Profile
The sensory characteristics of Apritone make it particularly valuable in fragrance and flavor applications. It possesses a distinctive olfactory profile characterized by warm, fruity notes with specific nuances that contribute to its versatility.
Apritone's odor can be described as having warm apricot and peach flesh notes with a jasmine-based and jam-like quality . It presents a smooth, pulpy apricot character with sweet, pit fruit notes . The olfactory profile also exhibits fruity (peach, apricot) characteristics with warm, effervescent qualities and jasmine nuances . This complex profile places it in the fruity family with green fruits, rosy, and gourmand sub-categories .
In perfumery applications, Apritone is noted for its excellent performance in fruity notes such as apricot or peach. It demonstrates interesting characteristics when used in harmony with floral notes such as rose because it has facets close to rose ketones . The compound is extremely long-lasting, with a tenacity on blotter exceeding one week, providing a rare fruity and natural character to fragrances .
Applications in Perfumery and Flavor Industry
Perfumery Applications
Apritone makes a significant contribution to peach and jasmine-based fragrances, as well as fruity complexes for skin and fine fragrances . The compound's performance in various perfume types has been evaluated, with the following ratings observed:
The suggested use level in perfumery ranges from 1.00% to 5.00% . Apritone also demonstrates varying stability in different product bases, which is an important consideration for formulators:
| Product Base | Stability Rating | Reference |
|---|---|---|
| Liquid Detergent | 9 | |
| Fabric Softener | 6 | |
| Antiperspirant | 3.5 | |
| Dish Detergent | 3 | |
| Shampoo | 7 | |
| Soy Wax-Burn Performance | 7 |
Flavor Applications
In the flavor industry, Apritone is utilized for its excellent performance in pit fruit flavors such as apricot, juicy peach, ume, lychee, cherry, plum, and grape . Its olfactory profile is described as smooth, pulpy apricot with a sweet, pit fruit character, making it suitable for various fruit flavor compositions .
The suggested use level for flavor applications ranges from 0.50 to 10.00 parts per million (PPM) . This relatively low concentration requirement highlights Apritone's potency as a flavoring agent.
Antimicrobial Research and Biological Activities
Scientific research has revealed interesting biological activities of Apritone, particularly its potential as an antimicrobial enhancer. Studies have investigated Apritone alongside other sesquiterpenoids (nerolidol, farnesol, and bisabolol) for their abilities to enhance bacterial permeability and susceptibility to exogenous antimicrobial compounds .
Flow cytometry observations demonstrated that Apritone promoted the intracellular accumulation of the membrane-impermeant nucleic acid stain ethidium bromide by live cells of Lactobacillus fermentum, suggesting enhanced permeability resulting from disruption of the cytoplasmic membrane . This finding indicates that Apritone may interfere with the normal barrier function of bacterial cell membranes.
Research has shown that treatment with low concentrations (0.5 to 2 mM) of Apritone enhanced the susceptibility of Staphylococcus aureus to multiple antibiotics, including ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin . The following table presents data on the diameter of inhibition zones observed with different concentrations of Apritone in combination with antibiotics against S. aureus:
| Antibiotic | Control | 1 mM Apritone | 2 mM Apritone | Reference |
|---|---|---|---|---|
| Erythromycin | 24 mm | 26 mm | 26.5 mm | |
| Gentamicin | 18.5 mm | 21 mm | 23 mm | |
| Vancomycin | 18 mm | 18 mm | 20 mm |
The research indicates that Apritone was the third most effective antibiotic enhancer among the tested sesquiterpenoids for S. aureus, following nerolidol and bisabolol . The antibiotic enhancement was apparent at sesquiterpenoid concentrations as low as 0.5 mM and increased correspondingly with concentration .
The mechanism of action is attributed to the inherent lipophilicity of terpenoid compounds, which shows an affinity for and partitioning within biological membranes. Their accumulation may substantially impact the structural and functional properties of these membranes, disrupting the normal barrier function and allowing permeation of exogenous solutes such as ethidium bromide and antibiotics .
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